Comparative DNA Adduct Induction Potency of 1,6-Dinitropyrene vs. 1-Nitropyrene and Benzo[a]pyrene
In a direct comparative study using freshly isolated rat hepatocytes, 1,6-dinitropyrene (1,6-DNP) induced significantly greater levels of total DNA adducts than both 1-nitropyrene (1-NP) and the classic PAH benzo[a]pyrene (B[a]P). The relative potency for DNA adduct formation was determined to be 1,6-DNP > B[a]P > 1-NP ≥ B[a]A, demonstrating the superior genotoxic potential of the dinitropyrene relative to its mononitrated analog and a benchmark carcinogen [1].
| Evidence Dimension | Relative Potency for Induction of Total DNA Adducts |
|---|---|
| Target Compound Data | 1,6-Dinitropyrene (highest potency) |
| Comparator Or Baseline | 1-Nitropyrene (lowest potency among compounds compared); Benzo[a]pyrene (intermediate potency); Benzo[a]anthracene (lowest potency) |
| Quantified Difference | Potency Order: 1,6-DNP > B[a]P > 1-NP ≥ B[a]A |
| Conditions | Freshly isolated rat hepatocytes, 32P-postlabeling analysis, dose- and time-dependent exposure. |
Why This Matters
This establishes 1,6-DNP as a superior positive control for DNA damage studies where a strong, quantifiable response is required, particularly in systems comparing nitro-PAHs to classic PAHs.
- [1] Monteith, D. K., et al. (1993). Comparison of DNA adduct induction in vitro by PAHs and nitro-PAHs in freshly isolated rat hepatocytes. Cancer Letters, 70(1-2), 17-24. View Source
